Increased Lipophilicity (Calculated logP) of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine Relative to the Unsubstituted 5-Benzyl Analog
The 3-isopropyl substituent on the benzyl ring significantly elevates the lipophilicity of 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine compared to the unsubstituted 5-benzyl-1,3-thiazol-2-amine, as quantified by calculated logP values. 5-(3-Isopropylbenzyl)-1,3-thiazol-2-amine exhibits a calculated logP of 3.72 [1]. In contrast, the unsubstituted 5-benzyl-1,3-thiazol-2-amine (CAS 121952-97-4) has a reported calculated logP of 2.30 .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 3.72 |
| Comparator Or Baseline | 5-Benzyl-1,3-thiazol-2-amine (logP = 2.30) |
| Quantified Difference | +1.42 logP units |
| Conditions | In silico calculation (no specific model specified on vendor/authoritative database pages). |
Why This Matters
This difference in logP (>1.4 units) indicates substantially higher lipophilicity, which directly influences membrane permeability, nonspecific binding, and in vivo distribution, making this compound a structurally differentiated starting point for projects where increased hydrophobic character is required.
- [1] ChemBase. 5-(3-isopropylbenzyl)-1,3-thiazol-2-amine. EN300-86599. Enamine LLC. logP: 3.723. View Source
